molecular formula C14H11BrN2OS B232299 2-bromo-N-(phenylcarbamothioyl)benzamide

2-bromo-N-(phenylcarbamothioyl)benzamide

Cat. No. B232299
M. Wt: 335.22 g/mol
InChI Key: IEZZKQJVRZXFFW-UHFFFAOYSA-N
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Description

2-bromo-N-(phenylcarbamothioyl)benzamide, also known as BPTB, is a chemical compound that has gained attention in the field of scientific research due to its potential as a biological tool. This compound has been studied for its ability to selectively bind to proteins, which has led to its use in various scientific applications. In

Mechanism of Action

The mechanism of action of 2-bromo-N-(phenylcarbamothioyl)benzamide involves its ability to selectively bind to proteins. 2-bromo-N-(phenylcarbamothioyl)benzamide binds to the SH3 domain of Src, which is a protein-protein interaction domain. This binding disrupts the interaction between Src and its downstream signaling molecules, which leads to the inhibition of Src signaling pathways. 2-bromo-N-(phenylcarbamothioyl)benzamide has also been shown to inhibit the activity of other proteins, such as Fyn and protein kinase Cα, through its selective binding to their respective domains.
Biochemical and Physiological Effects:
2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to have various biochemical and physiological effects. Inhibition of Src signaling pathways by 2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to lead to the inhibition of cell proliferation and migration. 2-bromo-N-(phenylcarbamothioyl)benzamide has also been shown to induce apoptosis in cancer cells through its inhibition of Src signaling pathways. In addition, 2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to have anti-inflammatory effects through its inhibition of protein kinase Cα activity.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-bromo-N-(phenylcarbamothioyl)benzamide is its ability to selectively bind to proteins, which makes it a useful tool for the study of protein-protein interactions. 2-bromo-N-(phenylcarbamothioyl)benzamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-bromo-N-(phenylcarbamothioyl)benzamide is its specificity for certain proteins, which limits its use in the study of other proteins. In addition, the use of 2-bromo-N-(phenylcarbamothioyl)benzamide in cell culture experiments requires the use of high concentrations, which may lead to non-specific effects.

Future Directions

There are several future directions for the study of 2-bromo-N-(phenylcarbamothioyl)benzamide. One direction is the development of analogs of 2-bromo-N-(phenylcarbamothioyl)benzamide that have improved specificity for certain proteins. Another direction is the study of the effects of 2-bromo-N-(phenylcarbamothioyl)benzamide on other signaling pathways, such as the MAPK pathway. In addition, the use of 2-bromo-N-(phenylcarbamothioyl)benzamide in animal models of disease may provide insights into its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-bromo-N-(phenylcarbamothioyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential as a biological tool. Its ability to selectively bind to proteins has led to its use in various scientific applications, including the study of protein-protein interactions. While 2-bromo-N-(phenylcarbamothioyl)benzamide has several advantages, such as its easy synthesis and specificity for certain proteins, it also has limitations, such as its specificity for certain proteins and the need for high concentrations in cell culture experiments. Nonetheless, the study of 2-bromo-N-(phenylcarbamothioyl)benzamide has the potential to provide insights into the mechanisms of various signaling pathways and may lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-bromo-N-(phenylcarbamothioyl)benzamide involves the reaction of 2-bromoacetophenone with thiourea in the presence of hydrochloric acid. The resulting product is then treated with ammonium hydroxide to produce 2-bromo-N-(phenylcarbamothioyl)benzamide. This synthesis method has been used by various researchers to obtain 2-bromo-N-(phenylcarbamothioyl)benzamide for their experiments.

Scientific Research Applications

2-bromo-N-(phenylcarbamothioyl)benzamide has been used in various scientific research applications due to its ability to selectively bind to proteins. One of the most common uses of 2-bromo-N-(phenylcarbamothioyl)benzamide is in the study of protein-protein interactions. 2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to selectively bind to the SH3 domain of the protein Src, which has led to its use in the study of Src signaling pathways. 2-bromo-N-(phenylcarbamothioyl)benzamide has also been used in the study of other proteins, such as the tyrosine kinase Fyn and the protein kinase Cα.

properties

Product Name

2-bromo-N-(phenylcarbamothioyl)benzamide

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

2-bromo-N-(phenylcarbamothioyl)benzamide

InChI

InChI=1S/C14H11BrN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)

InChI Key

IEZZKQJVRZXFFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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